2-Methyl-6-nitro-1H-benzimidazol-4-ol

Description

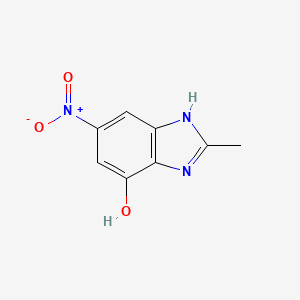

Structure

2D Structure

3D Structure

Properties

CAS No. |

64236-07-3 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-methyl-6-nitro-1H-benzimidazol-4-ol |

InChI |

InChI=1S/C8H7N3O3/c1-4-9-6-2-5(11(13)14)3-7(12)8(6)10-4/h2-3,12H,1H3,(H,9,10) |

InChI Key |

KCZGMBORWYLZKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivativation

The foundation of benzimidazole (B57391) synthesis lies in the preparation of appropriately substituted o-phenylenediamines. For nitro-substituted benzimidazoles, this involves the synthesis of o-phenylenediamines bearing one or more nitro groups.

Synthesis of Nitro-Substituted o-Phenylenediamines

Nitro-substituted o-phenylenediamines are crucial starting materials. A common precursor for compounds like the target molecule is 4-nitro-1,2-phenylenediamine. The synthesis of this intermediate can be achieved through methods such as the partial reduction of 2,4-dinitroaniline (B165453). orgsyn.org This reduction can be carried out using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) in an alcohol solution. orgsyn.org The process involves the selective reduction of one nitro group while leaving the other intact. For instance, passing hydrogen sulfide through a solution of 2,4-dinitroaniline can yield 1,2-diamino-4-nitrobenzene. orgsyn.org

Another route involves the nitration of acylated phenylenediamines followed by hydrolysis. For example, N,N'-diamide derivatives can be synthesized from 4-nitro-1,3-phenylenediamine (B181760) by acylating its amino groups. The synthesis of 4-nitro-m-phenylenediamine itself can be achieved by nitrating m-diacetanilide, followed by hydrolysis of the diacetyl derivative. google.com

The following table summarizes a typical synthesis for a key precursor, 4-nitro-1,2-phenylenediamine.

Table 1: Synthesis of 4-Nitro-1,2-phenylenediamine

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitroaniline | H₂S, NH₄OH, Ethanol | Heat to 45-55°C | 4-Nitro-1,2-phenylenediamine | Not specified | orgsyn.org |

| 5-Nitro isophthalic acid diamide | NaOH, Cl₂ | 5-10°C then heat to 95°C | 5-Nitro-1,3-diaminobenzene | 96% | google.com |

Preparation of Substituted Benzimidazole Precursors (e.g., 5(6)-nitro-1H-benzimidazol-2-amine)

Once the nitro-substituted o-phenylenediamine (B120857) is obtained, it can be used to synthesize advanced benzimidazole precursors. A key example is 5(6)-nitro-1H-benzimidazol-2-amine. This compound is synthesized by reacting 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide. nih.gov This reaction typically takes place in a solvent mixture, such as diglyme/water, at elevated temperatures to facilitate the cyclization and formation of the 2-amino-benzimidazole structure. nih.gov The resulting product is a crucial pharmacophore group and serves as a versatile intermediate for further derivatization. nih.gov

Formation of the Benzimidazole Ring System

The construction of the benzimidazole ring is the central step in the synthesis. This is typically achieved through condensation reactions that form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring of the o-phenylenediamine precursor.

Condensation Reactions with Carbonyl Compounds

The most common methods for benzimidazole synthesis involve the condensation of o-phenylenediamines with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives. nih.govsemanticscholar.org

The Phillips-Ladenburg reaction is a classical and widely used method for synthesizing benzimidazoles. semanticscholar.orgcolab.ws It involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as hydrochloric acid. colab.wsadichemistry.com The reaction proceeds by initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com

This method is effective for aliphatic acids, and while it can be used for aromatic acids, it may require more stringent conditions like heating in a sealed tube to achieve good yields. colab.ws For instance, the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids in the presence of HCl can produce a library of 5-nitro-2-aryl substituted-1H-benzimidazoles. tandfonline.com Microwave-assisted versions of this reaction have been shown to improve yields and significantly reduce reaction times. tandfonline.com

Table 2: Examples of Phillips-Ladenburg Reaction for Nitro-Substituted Benzimidazoles

| o-Phenylenediamine | Carbonyl Source | Catalyst/Conditions | Product | Yield (Conventional) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitro-o-phenylenediamine | Phenoxyacetic acids | 6N HCl, 100°C, 3-4 h | 5-Nitro-2-aryl substituted-1H-benzimidazoles | 58-75% | 82-92% | tandfonline.com |

| 4-Nitro-1,2-phenylenediamine | Formic acid | 10% HCl, 80°C, 3 h | 5(6)-Nitro-benzimidazole | 89% | Not applicable | prepchem.com |

Modern synthetic strategies increasingly employ metal catalysts to facilitate the formation of the benzimidazole ring system under milder conditions and with greater efficiency. rsc.org Catalysts based on copper, palladium, and other metals have been developed for this purpose. acs.orgacs.org

Copper-Catalyzed Synthesis: Copper catalysts are particularly effective for intramolecular C-N bond formation (Ullmann N-arylation) to form the benzimidazole ring. acs.orgrsc.org For example, using a copper(I) oxide (Cu₂O) catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) in water can produce various benzimidazoles in high yields. acs.org This approach is environmentally friendly and economically advantageous. acs.org Copper salts such as CuI, CuBr, CuCl, and CuSO₄·5H₂O have also shown catalytic activity in these cyclization reactions. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts offer a powerful tool for constructing benzimidazoles, often through one-pot procedures involving nitro reduction and subsequent cyclization. thieme-connect.com A common method uses palladium on carbon (Pd/C) to reduce an o-nitroaniline derivative, which then cyclizes to form the benzimidazole ring. thieme-connect.com Palladium-catalyzed reactions can also be used for cross-coupling to build complex benzimidazole structures. nih.gov For instance, N-(o-halophenyl)imidoyl chlorides can react with N-nucleophiles in a palladium-catalyzed process to yield N-substituted benzimidazoles. acs.org These methods tolerate a wide range of functional groups. acs.orgnih.gov

Table 3: Overview of Metal-Catalyzed Benzimidazole Synthesis

| Catalyst System | Reaction Type | Precursors | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Cu₂O / DMEDA | Intramolecular N-arylation | N-(2-halophenyl)amidines | High yields, performed in water | acs.org |

| Pd/C, H₂ | Intramolecular nitro reduction/cyclization | 2,6-Dinitro-N,N-dialkylanilines | Mild conditions, excellent yields, one-pot | thieme-connect.com |

| Pd(OAc)₂ / O₂ | Oxidative C-H activation | 2-Aryl-benzimidazoles and iodobenzenes | High regioselectivity for functionalization | nih.gov |

| Au/TiO₂ | Oxidative cyclization | o-Phenylenediamine and aldehydes | Ambient conditions, no additives required | mdpi.com |

Oxidative Cyclization Strategies

While direct oxidative cyclization methods specifically for 2-Methyl-6-nitro-1H-benzimidazol-4-ol are not extensively detailed in readily available literature, the general principles of this strategy can be applied. This approach typically involves the condensation of an appropriately substituted o-phenylenediamine with a suitable one-carbon source, followed by an oxidation step to form the imidazole ring. For the target molecule, a plausible precursor would be 2,4-diamino-5-nitrophenol. The synthesis would proceed by the condensation of this diamine with an acetaldehyde (B116499) equivalent, followed by an oxidative cyclization. The choice of oxidizing agent is crucial in such reactions to achieve high yields and avoid unwanted side reactions.

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without the isolation of intermediates. A potential one-pot procedure for the synthesis of this compound could start from 2-amino-5-nitrophenol (B90527). This starting material would first undergo a reduction of the nitro group to an amino group, followed by a condensation reaction with acetic acid or a derivative, and subsequent cyclization. The challenge in such a one-pot process lies in the compatibility of the reagents and the sequential control of the different reaction steps.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govajol.infosemanticscholar.org For the synthesis of nitro-substituted benzimidazoles, microwave irradiation has been successfully employed. For instance, the synthesis of 5(6)-nitro-1H-benzimidazole derivatives has been achieved by reacting 4-nitro-o-phenylenediamine with iminoester hydrochlorides under microwave irradiation. ajol.infosemanticscholar.org This method offers a rapid and efficient way to construct the benzimidazole core. A similar strategy could likely be adapted for the synthesis of this compound, potentially starting from a suitably substituted o-phenylenediamine derivative and an appropriate methyl source under microwave conditions. The use of microwave heating can enhance the rate of both the condensation and cyclization steps. nih.gov

| Precursor | Reagent | Conditions | Product | Yield | Ref |

| 4-nitro-o-phenylenediamine | Iminoester hydrochloride | Methanol, Microwave (300W, 60°C, 10 min) | 2-Substituted-5(6)-nitro-1H-benzimidazole | Good | ajol.infosemanticscholar.org |

| 2-substituted-5(6)-nitro-1H-benzimidazole | Ethyl bromoacetate | Acetone, K2CO3, Microwave | Ethyl [2-substituted-5(6)-nitro-1H-benzimidazol-1-yl]acetate | High | nih.gov |

Fe/S Catalytic Redox Condensation Methods

The Fe/S catalytic system has been utilized for redox condensation reactions to form benzoxazoles from o-nitrophenols. rsc.org This methodology involves the in situ reduction of the nitro group to an amine, which then participates in a condensation-cyclization reaction. This approach is attractive due to the use of inexpensive and environmentally benign iron and sulfur. While direct application to the synthesis of 2-methyl-benzimidazoles from o-nitroanilines and a methyl source has not been explicitly detailed for this specific compound, the principle is transferable. A hypothetical Fe/S catalyzed redox condensation for this compound could involve the reaction of a dinitro-substituted precursor or a nitro-aminophenol with a suitable methyl synthon, where the Fe/S system facilitates the necessary reduction and subsequent condensation-cyclization cascade.

Introduction of Specific Functional Groups

Methylation Reactions

The methylation of benzimidazole derivatives can occur at the nitrogen atoms of the imidazole ring or on other suitable positions of the benzene ring. For the synthesis of this compound, the focus is on the introduction of the methyl group at the 2-position. This is typically achieved by using a C1-synthon during the cyclization step, such as acetic acid or its derivatives.

N-methylation of nitro-substituted benzimidazoles has been studied, revealing insights into the regioselectivity of this reaction. The methylation of 5-nitro-benzimidazoles with methyl iodide in the presence of potassium carbonate typically yields a mixture of 5-nitro- and 6-nitro-1-methylbenzimidazole regioisomers. tubitak.gov.tr The solvent can play a significant role in the product distribution. tubitak.gov.tr While this applies to N-methylation, it highlights the electronic influence of the nitro group on the reactivity of the benzimidazole system.

| Substrate | Reagent | Base | Solvent | Products | Ref |

| 5-Nitro-benzimidazole | Methyl iodide | K2CO3 | Acetone | 5-Nitro-1-methylbenzimidazole & 6-Nitro-1-methylbenzimidazole | tubitak.gov.tr |

| 5-Nitro-benzimidazole | Methyl iodide | K2CO3 | DMF | 5-Nitro-1-methylbenzimidazole, 6-Nitro-1-methylbenzimidazole & 1,3-Dimethyl-5-nitro-benzimidazol-2-one | tubitak.gov.tr |

Nitration Strategies for Benzimidazole Systems

The introduction of a nitro group onto the benzimidazole ring is a key step in the synthesis of this compound. The position of nitration is directed by the existing substituents on the benzimidazole core. For the nitration of 2-methyl-1H-benzimidazol-4-ol, the hydroxyl group at the 4-position is an activating, ortho-, para-directing group, while the methyl group at the 2-position has a weaker activating effect. The imidazole moiety itself can be considered as a whole, influencing the electron density of the benzene ring.

The nitration of benzimidazole itself is known to occur at the 5- or 6-position. pjsir.org For a 4-hydroxy substituted benzimidazole, the incoming nitro group would be expected to be directed to the positions ortho or para to the hydroxyl group. Given that the 5- and 7-positions are ortho and the 6-position is para (relative to the imidazole fusion), the electronic directing effects would favor substitution at these positions. The steric hindrance from the imidazole ring and the methyl group at the 2-position would also play a role in determining the final regioselectivity, favoring the less hindered 6-position. The synthesis of the precursor 2-amino-5-nitrophenol often involves the nitration of 2-aminophenol, which is then used to construct the benzimidazole ring. who.intncats.io

Hydroxylation Pathways for Aromatic Rings

The synthesis of this compound, particularly the introduction of the hydroxyl group at the C-4 position, is not commonly documented, suggesting that its preparation likely involves a multi-step pathway rather than a direct, single-step hydroxylation of a pre-formed nitrobenzimidazole ring. Synthetic strategies often rely on constructing the benzimidazole ring from a precursor that already contains the required hydroxyl and nitro functionalities in the correct orientation.

One plausible approach involves the cyclization of a substituted o-phenylenediamine. This strategy begins with a precursor like 3-amino-4-nitrophenol. The synthesis would proceed through the following conceptual steps:

Protection of the hydroxyl group: The phenol (B47542) group is often protected to prevent side reactions during subsequent steps.

Introduction of a second amino group: An amino group is introduced ortho to the existing amino group and meta to the nitro group. This can be a challenging transformation.

Cyclization: The resulting 1,2-diamino-5-nitro-3-phenol derivative is then condensed with acetic acid or a related reagent to form the 2-methyl-imidazole portion of the ring system.

Deprotection: Removal of the protecting group from the hydroxyl function yields the final product.

An alternative pathway could involve the benzannulation of nitro-substituted fused heterocycles, a strategy demonstrated in the synthesis of 4-hydroxycarbazoles from 3-nitroindoles. nih.gov This suggests that building the phenolic ring onto a pre-existing nitro-imidazole structure, while complex, represents another potential synthetic avenue.

Selective Functionalization at C-2, C-4, C-6, and N-1 Positions

The functionalization of the benzimidazole ring at its various positions is key to creating diverse derivatives. Each position exhibits different reactivity based on the electronic effects of the existing substituents.

C-2 Position: The methyl group at the C-2 position is typically introduced during the ring-forming condensation reaction, for instance, by using acetic acid with a substituted o-phenylenediamine. semanticscholar.org Further functionalization of the C-2 methyl group is possible, but a more common strategy for introducing diverse substituents at C-2 is to use different carboxylic acids or aldehydes in the initial cyclization step. nih.gov Asymmetric synthesis of C2-allylated benzimidazoles has been achieved using 1,3-diene pronucleophiles in a copper-hydride catalyzed reaction, demonstrating a method for enantioselective functionalization at this position. nih.govmit.edu

C-4 Position: Selective functionalization at the C-4 position with a hydroxyl group is a significant synthetic challenge, as outlined in the hydroxylation pathways. Once installed, this phenol group can undergo O-alkylation or O-acylation. Direct functionalization at C-4 on an existing benzimidazole ring is difficult due to the directing effects of the fused ring system, though palladium-catalyzed C-H functionalization methods are emerging for imidazole systems. acs.org

C-6 Position: The nitro group at the C-6 position is a versatile functional handle. Its primary transformation is reduction to an amino group, which can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. google.commdpi.com This resulting 6-aminobenzimidazole can then be used in a wide range of subsequent reactions, including diazotization and Sandmeyer reactions, or serve as a nucleophile.

N-1 Position: The nitrogen at the N-1 position of the imidazole ring is a common site for functionalization, typically through alkylation or acylation. tandfonline.com Selective N-1 alkylation of nitrobenzimidazoles can be achieved using alkyl halides in the presence of a base. nih.gov Water-assisted tandem N-alkylation–reduction–condensation processes have been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles, showcasing green chemistry approaches to N-1 functionalization. rsc.org The choice of reaction conditions is crucial to ensure selectivity for N-1 over N-3, particularly in benzimidazoles that are unsubstituted at the nitrogen positions.

Regioselectivity and Isomer Formation

The synthesis of nitro-substituted benzimidazoles is often complicated by the formation of regioisomers, which necessitates a thorough understanding of the directing effects of substituents and the development of effective separation techniques.

Analysis of Regioisomeric Mixtures (e.g., 5-nitro vs. 6-nitro substitution)

The nitration of 2-methyl-1H-benzimidazole typically yields a mixture of 5-nitro and 6-nitro isomers. Due to prototropic tautomerism in the imidazole ring, the 5-nitro and 6-nitro forms can interconvert, leading to the compound often being designated as 5(6)-nitro-2-methyl-1H-benzimidazole. In solution, an equilibrium exists between these two tautomers.

Table 1: Tautomeric Equilibrium in Nitrobenzimidazoles

| Compound | Tautomer A | Tautomer B | Predominant Tautomer in Solution |

|---|---|---|---|

| 5(6)-Nitrobenzimidazole | 5-Nitro-1H-benzimidazole | 6-Nitro-1H-benzimidazole | 6-Nitro (62 ± 2 %) stuba.sk |

| 4(7)-Nitrobenzimidazole | 4-Nitro-1H-benzimidazole | 7-Nitro-1H-benzimidazole | 7-Nitro (85 ± 6 %) stuba.sk |

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for analyzing these isomeric mixtures. The chemical shifts of the protons and carbons on the benzene portion of the molecule are distinct for each isomer. To simplify analysis, the imidazole nitrogen is often methylated, which "locks" the molecule into a single isomer (either 1-methyl-5-nitro or 1-methyl-6-nitro), preventing tautomerization and allowing for unambiguous signal assignment. stuba.sk

In the ¹H NMR spectra, the aromatic protons of the 5-nitro and 6-nitro isomers show distinct coupling patterns and chemical shifts. Similarly, ¹³C NMR provides clear differentiation, particularly for the carbon atoms directly attached to the nitro group or those in the ortho and para positions. stuba.sk

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-Methylated Nitrobenzimidazole Isomers in DMSO-d₆

| Carbon Position | 5-nitro-1-methylbenzimidazole stuba.sk | 6-nitro-1-methylbenzimidazole stuba.sk |

|---|---|---|

| C-2 | 148.7 | 149.8 |

| C-4 | 115.5 | 119.6 |

| C-5 | 142.8* | 117.0 |

| C-6 | 117.8 | 142.8 |

| C-7 | 110.9 | 107.6 |

| C-3a | 142.5* | 147.8 |

| C-7a | 139.4 | 134.4 |

| N-CH₃ | 31.2 | 31.2 |

Note: Chemical shifts for C-5 and C-3a may be reversed.

Methods for Regioisomeric Separation and Characterization (e.g., Selective Crystallization)

Separating mixtures of regioisomers like 5-nitro- and 6-nitrobenzimidazoles is a critical step for obtaining pure compounds. The physical properties of these isomers, such as melting point and solubility, are often very similar, making separation challenging.

Selective Crystallization: This technique exploits subtle differences in the solubility and crystal lattice energies of isomers. By carefully selecting the solvent system and controlling conditions such as temperature, concentration, and cooling rate, it is often possible to induce the preferential crystallization of one isomer from the mixture. nih.gov For example, gram-scale syntheses of nitro-tryptophan isomers were purified by recrystallization without the need for chromatography. nih.gov While direct documentation for 2-methyl-nitrobenzimidazole isomers is sparse, the principles of fractional crystallization are widely applied to separate isomers of other nitroaromatic compounds. google.com

Adsorptive Separation: Chromatographic methods are highly effective for separating isomers. Column chromatography is a standard laboratory technique. For industrial-scale separations, processes using selective adsorbents like zeolites have been developed. For instance, X-type and Y-type zeolites have been used to separate ortho-, meta-, and para-isomers of nitrobenzaldehyde based on their differential adsorption affinities, a technique that could be adapted for nitrobenzimidazole isomers. google.comgoogle.com

Once separated, each isomer is characterized using a suite of analytical techniques, including melting point analysis, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For 2-Methyl-6-nitro-1H-benzimidazol-4-ol, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the hydroxyl (-OH), amine (-NH), nitro (-NO2), methyl (-CH3), and the benzimidazole (B57391) ring system.

The N-H stretching vibrations of the benzimidazole ring are typically observed as prominent features in the IR spectrum. The hydroxyl group (-OH) stretch is also a key indicator. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the C=N and C=C stretching vibrations of the benzimidazole ring are found in the fingerprint region. The presence of the nitro group is confirmed by its characteristic symmetric and asymmetric stretching vibrations.

Expected IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) |

| N-H | Stretching | 3100-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=N / C=C | Ring Stretching | 1450-1630 |

| NO₂ | Asymmetric Stretching | 1500-1560 |

| NO₂ | Symmetric Stretching | 1300-1370 |

| C-N | Stretching | 1250-1350 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be effectively used to identify the characteristic peaks of the benzimidazole ring. researchgate.net

Key applications include:

Confirmation of the Benzimidazole Core: The vibrational modes of the benzimidazole ring system, particularly the ring breathing modes, often produce strong and sharp signals in the Raman spectrum. Characteristic peaks for benzimidazoles are typically observed around 1015, 1265, and 1595 cm⁻¹. researchgate.net

Analysis of Nitro Group: The symmetric stretching vibration of the nitro (-NO₂) group is expected to be a strong band in the Raman spectrum, providing clear evidence of its presence.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational modes observed in the Raman spectrum, aiding in a more complete structural analysis. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Through various NMR experiments, it is possible to map the carbon and proton frameworks and determine their connectivity.

Proton (¹H) NMR for Structural Connectivity and Isomer Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and the labile protons of the N-H and O-H groups.

The protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region of the spectrum. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group will influence their chemical shifts. The methyl group attached to the C2 position of the imidazole (B134444) ring will typically appear as a singlet in the upfield region. The N-H and O-H protons are often broad and their chemical shifts can be concentration and solvent dependent.

Furthermore, ¹H NMR is crucial for studying the tautomerism inherent to the benzimidazole ring. The position of the N-H proton can exist in equilibrium between the N1 and N3 positions, which can lead to averaged signals or distinct sets of signals depending on the solvent and temperature. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆):

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Singlet | ~2.4 - 2.6 |

| H-5 | Doublet | ~7.8 - 8.2 |

| H-7 | Doublet | ~7.0 - 7.4 |

| -OH | Singlet (Broad) | Variable |

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts are highly dependent on the electronic environment of each carbon. The C2 carbon, bonded to two nitrogen atoms, will appear significantly downfield. The carbons of the benzene ring will have their chemical shifts influenced by the attached nitro and hydroxyl groups. The carbon of the methyl group will be found in the upfield region of the spectrum. Similar to ¹H NMR, ¹³C NMR can be affected by the tautomeric equilibrium of the benzimidazole ring, sometimes resulting in broadened signals for carbons C4/C7 and C3a/C7a due to rapid exchange.

Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 - 25 |

| C-5 | ~110 - 120 |

| C-7 | ~100 - 110 |

| C-3a | ~130 - 140 |

| C-7a | ~135 - 145 |

| C-4 | ~150 - 160 |

| C-6 | ~140 - 150 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this molecule, it would confirm the coupling between the aromatic protons H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign the signals for the C-5/H-5, C-7/H-7, and the methyl C/H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons (which have no attached protons) and for piecing together the entire molecular framework. For instance, correlations from the methyl protons to C2 and C3a would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, even if they are not directly bonded. researchgate.net This can be particularly useful for confirming the regiochemistry and conformation of the molecule, for example, by observing a NOE between the methyl protons and the H-7 proton.

Together, these advanced NMR methods provide a comprehensive and detailed structural elucidation of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. slideshare.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, with a molecular formula of C₈H₇N₃O₃, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a mass measurement that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O₃ |

| Theoretical Monoisotopic Mass | 193.04874 g/mol |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. LC-MS is instrumental in assessing the purity of a sample and confirming the identity of the main component. In the analysis of a sample of this compound, the liquid chromatograph would separate the compound from any impurities. The mass spectrometer would then analyze the eluting components, and a peak corresponding to the mass of the target compound would confirm its presence and identity. The purity can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

X-ray Crystallography

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Structural Determination

For a definitive structural determination of this compound, a single crystal of the compound would be subjected to X-ray diffraction. The resulting diffraction pattern allows for the calculation of the electron density map of the crystal, which in turn reveals the positions of the individual atoms. This analysis provides the unit cell dimensions and the precise atomic coordinates, confirming the connectivity of the atoms in the molecule. For related nitro-substituted benzimidazole compounds, crystallographic studies have confirmed the planar nature of the fused benzimidazole ring system nih.govthermofisher.com.

Table 2: Representative Crystal Data Parameters for Benzimidazole Derivatives

| Parameter | Example Value (from related compounds) |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | 7.0 - 12.0 |

| b (Å) | 7.0 - 12.0 |

| c (Å) | 7.0 - 11.0 |

| α (°) | ~70 - 90 |

| β (°) | ~70 - 105 |

| γ (°) | ~70 - 90 |

Note: This table presents a range of typical values observed for related benzimidazole structures and does not represent actual data for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be stabilized by various intermolecular interactions. The presence of a hydroxyl group (-OH), a nitro group (-NO₂), and the nitrogen atoms within the imidazole ring makes the molecule capable of forming strong hydrogen bonds. Specifically, O-H···N, N-H···O, and O-H···O interactions would be expected to link adjacent molecules into a three-dimensional network. Furthermore, the aromatic benzimidazole core allows for π-π stacking interactions between the fused rings of neighboring molecules, which would further stabilize the crystal structure nih.govthermofisher.com.

Conformational Analysis and Dihedral Angles

Conformational analysis derived from crystallographic data would reveal the planarity of the molecule and the orientation of its substituent groups. The dihedral angle between the plane of the benzimidazole ring system and the plane of the nitro group is a key parameter. In similar structures, this angle is typically small, indicating that the nitro group is nearly coplanar with the fused ring system thermofisher.com. This planarity facilitates electron delocalization across the molecule. The orientation of the methyl and hydroxyl groups relative to the benzimidazole core would also be precisely determined.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₈H₇N₃O₃, the theoretical elemental composition is calculated based on its atomic weights. This data is then compared with experimental values obtained from elemental analysis to confirm the purity and identity of the synthesized compound.

The theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are presented in the table below. While specific experimental data for this exact compound is not widely available in the literature, the table illustrates the expected values against which laboratory results would be compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 49.74 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.66 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.76 |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.84 |

| Total | 193.18 | 100.00 |

Advanced Characterization Techniques

Further characterization provides deeper insights into the physical and chemical properties of this compound.

Thermal Gravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, a TGA curve would reveal the temperatures at which the compound begins to decompose and the stages of its thermal degradation. This information is critical for understanding the material's stability under thermal stress. Although a specific TGA thermogram for this compound is not publicly available, such an analysis would be essential for determining its thermal properties.

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface morphology and topography of a sample. FESEM analysis of this compound would provide detailed micrographs revealing the shape, size, and surface texture of its crystalline or powdered form. This morphological information is vital for understanding the material's physical properties and its potential applications.

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with FESEM to provide qualitative and quantitative elemental information from a specific area of the sample. An EDS spectrum for this compound would show peaks corresponding to the elements present—carbon, nitrogen, and oxygen—and their relative abundance, thereby confirming the elemental composition determined by other methods and identifying any potential impurities.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and geometric characteristics of benzimidazole (B57391) derivatives.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For benzimidazole derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to perform geometry optimization. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. These calculations have been successfully applied to various substituted benzimidazoles to understand their structural properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For various benzimidazole derivatives, FMO analysis has been computed to gain insights into their chemical reactivity and stability. nih.govresearchgate.net The energy of the HOMO is indicative of the molecule's susceptibility to electrophilic attack, while the LUMO energy reflects its susceptibility to nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For benzimidazole derivatives, MEP analysis helps in identifying the most reactive parts of the molecule, such as electronegative atoms that exhibit negative potential. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of ligand-receptor recognition.

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for benzimidazole derivatives have shown good agreement with experimental values. researchgate.net DFT calculations are often used to compute these properties, providing a powerful tool for structural elucidation and the interpretation of experimental spectra. researchgate.netnih.gov For instance, the theoretical vibrational frequencies are often scaled to better match the experimental data, aiding in the assignment of complex vibrational bands. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as 2-Methyl-6-nitro-1H-benzimidazol-4-ol, might interact with a larger biological macromolecule, typically a protein.

Molecular docking simulations are widely used in drug discovery to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. frontiersin.org This analysis provides insights into the binding mode and the strength of the interaction, often quantified by a docking score or binding energy. For benzimidazole derivatives, docking studies have been performed against various protein targets to explore their potential as inhibitors. nih.govresearchgate.net These studies can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net The binding energy calculated from these simulations gives an estimate of the affinity of the ligand for the protein. For example, studies on benzimidazole derivatives have identified compounds with favorable docking scores against targets like DNA Gyrase and Topoisomerase II. researchgate.net This information is invaluable for understanding the molecular basis of their biological activity and for the rational design of more potent and selective inhibitors.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description | Importance |

|---|---|---|

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | A lower binding energy generally indicates a more stable and favorable interaction. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's binding site. | Reveals the key intermolecular interactions responsible for binding. |

| Interacting Residues | The specific amino acids in the protein that form contacts with the ligand. | Helps to understand the specificity and strength of the ligand-protein interaction. |

Enzyme Active Site Interactions (e.g., DNA Gyrase B, Cyclooxygenase-2)

Computational docking studies have been instrumental in elucidating the potential binding modes and interactions of benzimidazole derivatives, including those structurally related to this compound, with various enzyme active sites. These studies provide insights into the molecular basis of their biological activities.

DNA Gyrase B:

DNA gyrase is a crucial bacterial enzyme that plays a vital role in DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, and its inhibition disrupts the energy supply for the enzyme's function. nih.gov

Docking studies of 2,5(6)-substituted benzimidazole derivatives have highlighted their potential as inhibitors of Escherichia coli DNA Gyrase B. nih.gov These studies revealed that the benzimidazole scaffold can effectively fit into the ATP-binding pocket of GyrB. Key interactions predicted by these models include:

Hydrogen Bonding: The benzimidazole core, with its hydrogen bond donor and acceptor groups, is predicted to form crucial hydrogen bonds with key residues in the active site, such as Asn46, Asp73, and Arg136. nih.gov The nitro group, a common substituent in bioactive benzimidazoles, can act as a hydrogen bond acceptor, potentially enhancing the binding affinity.

Hydrophobic Interactions: The aromatic rings of the benzimidazole system can engage in hydrophobic interactions with nonpolar residues within the active site, further stabilizing the enzyme-inhibitor complex.

Cyclooxygenase-2 (COX-2):

While specific docking studies for this compound with COX-2 are not extensively detailed in the provided search results, the general anti-inflammatory properties of some benzimidazole derivatives suggest potential interactions with enzymes like cyclooxygenase. COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.

Pharmacophore Model Development for Targeted Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as valuable tools in the design and discovery of new potent and selective ligands for a specific biological target.

For benzimidazole derivatives, pharmacophore models have been developed to guide the synthesis of compounds with enhanced biological activities, such as antibacterial effects. A pharmacophore model for E. coli DNA Gyrase B inhibitors, for instance, identified the importance of hydrogen bond donors and acceptors at specific positions on the benzimidazole scaffold. nih.gov This model suggests that the strategic placement of substituents that can participate in these interactions is crucial for potent inhibitory activity. The development of such models typically involves aligning a set of active compounds and identifying the common chemical features that are essential for their interaction with the target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that influence their efficacy.

Development of Predictive Models for Biological Efficacy

QSAR studies on benzimidazole derivatives have been conducted to develop predictive models for their antibacterial and other biological activities. nih.govbiointerfaceresearch.com These models are typically generated using statistical methods like multiple linear regression (MLR) to correlate molecular descriptors with the observed biological activity (e.g., minimum inhibitory concentration - MIC). nih.gov

The predictive power of these QSAR models is often validated through internal and external validation techniques. nih.gov A well-validated QSAR model can be a powerful tool in the drug discovery process, enabling the prioritization of candidate compounds for synthesis and biological testing. nih.gov

Identification of Key Molecular Descriptors

A wide array of molecular descriptors can be used in QSAR studies to quantify various aspects of a molecule's structure. biointerfaceresearch.com These descriptors can be categorized as:

Physicochemical: These describe properties like lipophilicity (e.g., logP), molar refractivity, and polarity.

Electronic: These descriptors relate to the electronic properties of the molecule, such as dipole moment and atomic charges.

Steric: These describe the size and shape of the molecule.

Topological: These are derived from the 2D representation of the molecule and describe its connectivity.

The selection of relevant descriptors is a critical step in QSAR model development. For benzimidazole derivatives, descriptors related to hydrophobicity, electronic properties, and steric factors have been shown to be important for their biological activity.

In Silico Toxicology Prediction Methodologies

In silico toxicology involves the use of computational methods to predict the potential toxicity of chemical compounds. researchgate.net These methods are gaining importance as a means to reduce, refine, and replace animal testing in the early stages of drug development and chemical safety assessment. researchgate.net

For nitroaromatic compounds, such as this compound, in silico methods can be used to predict various toxicity endpoints, including genotoxicity, carcinogenicity, and acute toxicity (e.g., LD50). nih.govresearchgate.net These predictions are often based on QSAR models or rule-based systems that identify structural alerts, which are molecular substructures known to be associated with specific types of toxicity. nih.govfrontiersin.org

Ensemble learning approaches, which combine multiple QSAR models, have shown improved performance in predicting the toxicity of nitroaromatic compounds. nih.govresearchgate.net These methods can provide more robust and reliable predictions by leveraging the strengths of different modeling techniques. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide valuable insights into the conformational stability of a molecule, its flexibility, and its interactions with its environment (e.g., solvent, a biological receptor).

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments.

Analyze Internal Motions: Understand the flexibility of the molecule and the relative motions of its different parts.

Study Solvation Effects: Investigate how the molecule interacts with water or other solvents.

Simulate Ligand-Receptor Binding: When combined with a receptor structure, MD simulations can provide a dynamic view of the binding process and help to assess the stability of the ligand-receptor complex. researchgate.net

The results of MD simulations can complement the information obtained from other computational methods, such as docking and QSAR, to provide a more comprehensive understanding of the molecule's behavior at the atomic level.

Biological Activity Studies in in Vitro and Preclinical Models

Antimicrobial Activity

Nitro-substituted heterocyclic compounds, including nitrobenzimidazoles and nitroimidazoles, are well-established as potent antimicrobial agents. orientjchem.orgcabidigitallibrary.org Their mechanism often involves the reduction of the nitro group within the target cell to form reactive radicals that damage DNA and other critical biomolecules. nih.gov

Anti-inflammatory Mechanisms

Benzimidazole (B57391) derivatives are widely investigated for their anti-inflammatory properties. mdpi.comrjptonline.org The core structure is considered a "privileged scaffold" in medicinal chemistry for developing anti-inflammatory agents. nih.gov

Anticancer Studies

The benzimidazole scaffold is a prominent feature in many compounds investigated for their potential as anticancer agents. nih.govnih.gov Derivatives of this heterocyclic system have demonstrated a range of activities against various cancer cell lines. jksus.org

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in anticancer drug discovery. The human hepatocellular carcinoma cell line, HepG-2, is a widely utilized model in these studies. jksus.orgjournalagent.com Numerous studies have reported the promising cytotoxic effects of various benzimidazole derivatives against HepG-2 cells. journalagent.comjksus.org

For instance, certain novel N-phenyl benzimidazole and benzimidazolium salt derivatives have shown significant cytotoxic effects against HepG-2 cells, with some exhibiting more potent anticancer profiles than the established chemotherapy drug, cisplatin, in this specific cell line. journalagent.com The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key parameter determined in these assays. Studies on related 6-nitro-1H-benzimidazole derivatives have demonstrated potent anticancer activity against a panel of cancer cell lines, including HepG-2, with IC₅₀ values indicating significant efficacy. nih.govresearchgate.netrsc.org One study reported an IC₅₀ value of 15.85 ± 2.21 µM for a new benzimidazole compound against the HepG2 cell line. journalagent.com Another investigation found that a specific benzimidazole derivative had a high cytotoxic effect against HepG2 cells with an IC₅₀ value of 15.58 µM. jksus.org

These findings underscore the potential of the benzimidazole scaffold, particularly with nitro substitution, as a basis for developing new cytotoxic agents against liver cancer.

Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives against HepG-2 Cell Line

| Compound Class | Specific Derivative Example | IC₅₀ Value (µM) | Reference |

| Benzimidazole Derivative | se-182 | 15.58 | jksus.org |

| N-Phenyl Benzimidazole Derivative | Compound 4 | 15.85 ± 2.21 | journalagent.com |

| N-substituted 6-nitro-1H-benzimidazole | Compound 2d | 1.84 - 10.28 (range against 5 cell lines) | nih.govresearchgate.netrsc.org |

One of the key mechanisms through which benzimidazole derivatives exert their anticancer effects is through interaction with DNA and the inhibition of essential nuclear enzymes like topoisomerases. nih.gov DNA topoisomerases (Topo I and Topo II) are crucial for processes such as DNA replication and transcription, making them important targets for cancer therapy. nih.govresearchgate.net

It has been reported that the cytotoxic activity of 1H-benzimidazoles is linked to the inhibition of the DNA-topoisomerase binary complex. nih.gov The nature and position of substituents on the benzimidazole ring can significantly influence this activity. Specifically, the introduction of a small substituent containing an oxygen atom capable of accepting a hydrogen bond, such as a nitro group at the 6-position, has been found to potentiate the compound's cytotoxic and topoisomerase-inhibiting effects. nih.gov This potentiation may result from the substituent's interaction with additional DNA or enzyme functionalities at the binding site. nih.gov

Studies using techniques like differential pulse voltammetry have been employed to assess the interaction between nitro-substituted benzimidazole derivatives and both double-stranded (dsDNA) and single-stranded (ssDNA) DNA. nih.gov These investigations have confirmed that an interaction occurs, which can be characterized by determining binding constants. nih.govresearchgate.net The primary mode of interaction for some derivatives has been identified as groove binding. rsc.org The inhibition of topoisomerase activity is typically measured through relaxation assays, which monitor the conversion of supercoiled plasmid DNA to its relaxed form. nih.govresearchgate.net Various benzimidazole analogues have been identified as selective and differential inhibitors of human DNA topoisomerase I. nih.gov

Enzyme Inhibition Studies

In addition to their anticancer properties, benzimidazole derivatives are being explored for their potential as antibacterial agents through the inhibition of essential bacterial enzymes. Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibiotics. nih.gov These enzymes have an ATP-binding site that is crucial for their function.

Computational and docking studies have identified 2,5(6)-substituted benzimidazole derivatives as promising molecules for effective interaction with the bacterial target DNA Gyrase B of Escherichia coli. nih.gov These derivatives possess key hydrogen bond donor/acceptor groups that are predicted to favor interactions with specific amino acid residues, such as Asn46 and Asp73, within the enzyme's active site, thereby promoting an inhibitory effect. nih.gov The benzimidazole urea (B33335) class of compounds has been identified as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV that bind to their ATP sites, demonstrating potent antibacterial activity against a wide spectrum of pathogens. nih.gov

The therapeutic potential of the benzimidazole scaffold extends to the inhibition of various other enzymes. For example, a range of 6-nitrobenzimidazole derivatives have been synthesized and evaluated as potential phosphodiesterase inhibitors. nih.govresearchgate.net In these studies, several compounds demonstrated excellent inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor EDTA, marking them as promising candidates for the development of new phosphodiesterase inhibitors. nih.govresearchgate.net

Furthermore, related benzimidazole structures have been the subject of docking studies to investigate their potential as inhibitors of acetyl-coenzyme A carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes a critical step in the biosynthesis of fatty acids, making it an important target in various organisms. These diverse studies highlight the versatility of the benzimidazole nucleus in targeting a wide array of enzymes relevant to different disease states.

The broader class of benzimidazole derivatives has been the subject of considerable research, and various analogues have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. Mechanistic studies on some of these related compounds have implicated targets such as DNA topoisomerase and dihydrofolate reductase.

However, research data detailing the specific cellular and molecular interactions of 2-Methyl-6-nitro-1H-benzimidazol-4-ol are not available in the public domain. Consequently, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Positions

The specific positioning of the methyl, nitro, and hydroxyl groups at the C-2, C-6, and C-4 positions, respectively, is critical in defining the molecule's chemical reactivity and biological efficacy.

Influence of Methyl Group at C-2 Position

The presence of a methyl group at the C-2 position of the benzimidazole (B57391) ring is a common feature in many biologically active compounds. This small alkyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability. In the context of 2-Methyl-6-nitro-1H-benzimidazol-4-ol, the methyl group is expected to enhance its binding to hydrophobic pockets within biological targets. While specific studies on this exact compound are limited, research on other 2-methylbenzimidazole (B154957) derivatives has shown that this substitution can contribute to a range of activities, including antimicrobial and anticancer effects. nih.govnih.gov The methyl group's electron-donating nature can also subtly modulate the electronic properties of the benzimidazole ring system.

Role of Nitro Group at C-6 Position

The nitro group at the C-6 position is a strong electron-withdrawing group that significantly impacts the electronic character of the benzimidazole ring. This electronic modification can be crucial for various biological activities. For instance, in a study on 1-methyl-6-nitro-1H-benzimidazole, the presence of the nitro group at the C-6 position was found to potentiate cytotoxic activity, which was linked to the inhibition of the DNA-topoisomerase binary complex. mdpi.com This suggests that the nitro group may not necessarily alter the charge distribution of the heterocyclic ring but rather engages in direct interactions with biological macromolecules, such as enzymes or DNA, through hydrogen bonding or other electrostatic interactions. mdpi.com Furthermore, research on other 6-nitrobenzimidazole analogs has demonstrated their potential as anti-inflammatory and antiparasitic agents, underscoring the significance of this substituent for diverse pharmacological effects. nih.govnih.gov

Significance of Hydroxyl Group at C-4 Position

The hydroxyl group at the C-4 position introduces a polar, hydrogen-bonding functionality to the molecule. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in the active sites of enzymes or receptors. The presence of a hydroxyl group can also influence the molecule's solubility and metabolic profile. While direct studies on the C-4 hydroxyl group in this specific molecular arrangement are scarce, the strategic placement of hydroxyl groups on the benzimidazole scaffold is a known strategy to enhance biological activity. For instance, hydroxylated benzimidazole derivatives have been explored for their antioxidant properties. The ability of the hydroxyl group to participate in hydrogen bonding can be critical for the orientation and binding affinity of the molecule to its biological target.

Correlation between Molecular Architecture and Biological Efficacy

The combination of lipophilic (methyl) and hydrophilic (hydroxyl, nitro) regions within the same molecule results in an amphipathic character that can facilitate its transport across biological membranes and its interaction with both hydrophobic and polar domains of target proteins. The precise spatial relationship between these functional groups is key to achieving a high-affinity binding to a specific active site.

Comparative Analysis with Other Benzimidazole Analogs

To fully appreciate the structure-activity relationship of this compound, it is instructive to compare it with other benzimidazole analogs.

| Compound | C-2 Substituent | C-4 Substituent | C-6 Substituent | Reported/Potential Biological Activity |

| This compound | -CH₃ | -OH | -NO₂ | (Predicted) Anticancer, Antimicrobial |

| 1-Methyl-6-nitro-1H-benzimidazole | -H | -H | -NO₂ | Cytotoxic, Antioxidant mdpi.com |

| 2-Methylbenzimidazole | -CH₃ | -H | -H | Antimicrobial, Anticancer nih.gov |

| 6-Nitrobenzimidazole | -H | -H | -NO₂ | Anti-inflammatory, Antiparasitic nih.govnih.gov |

| 4-Hydroxybenzimidazole | -H | -OH | -H | Antioxidant (as a building block) |

This table is for comparative purposes and the predicted activities for the subject compound are based on the analysis of its structural components.

The analysis of these analogs highlights the contribution of each substituent. For example, the removal of the C-4 hydroxyl and C-2 methyl groups in 6-nitrobenzimidazole still retains biological activity, but the specific nature of this activity (anti-inflammatory, antiparasitic) may differ from that of the fully substituted compound. nih.govnih.gov Similarly, 1-methyl-6-nitro-1H-benzimidazole shows cytotoxic and antioxidant properties, suggesting that the nitro group at C-6 is a key contributor to these effects. mdpi.com The presence of the methyl group at C-2 in 2-methylbenzimidazole is associated with antimicrobial and anticancer activities. nih.gov The unique combination of these three substituents in this compound is therefore likely to result in a distinct biological profile that is a synergistic or additive consequence of the individual contributions of each functional group.

Future Research Directions and Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Yields and Purity

The efficient synthesis of benzimidazole (B57391) derivatives is crucial for their widespread investigation and application. While classical methods involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, future research on 2-Methyl-6-nitro-1H-benzimidazol-4-ol will likely focus on modern, more efficient protocols to improve yield, purity, and sustainability.

Key areas of exploration include:

Catalyst Development: Research into novel catalysts can significantly enhance reaction efficiency. While sodium metabisulfite (B1197395) is a known effective catalyst for condensing aromatic aldehydes with o-phenylenediamines, achieving yields between 46–99% for some derivatives, other systems are emerging. researchgate.net Heterogeneous catalysts, such as Mg-modified Cu-Pd/γ-Al2O3, have shown promise in synthesizing the benzimidazole core from precursors like 2-nitroaniline. nih.gov Furthermore, metal-organic frameworks (MOFs) like MIL-53(Fe) are being explored as highly efficient, reusable catalysts for benzimidazole synthesis in solvent-free conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives, offering a faster alternative to conventional heating and often resulting in excellent yields (40-99%). researchgate.net This technique could be optimized for the specific synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: For creating derivatives, palladium-catalyzed reactions such as the Suzuki–Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing the benzimidazole core, achieving yields up to 81% in certain cases. dergi-fytronix.com

| Method | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Condensation | o-phenylenediamine (B120857), aldehyde, sodium metabisulfite | Efficient, good to excellent yields | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, high yields | researchgate.net |

| Heterogeneous Catalysis | Cu-Pd/γ-Al2O3 catalyst, o-nitroaniline, ethanol | Easily available starting materials, reusable catalyst | nih.gov |

| MOF-Catalyzed Synthesis | MIL-53(Fe), solvent-free conditions | High efficiency, catalyst recyclability, environmentally friendly | nih.gov |

Identification of New Biological Targets and Mechanisms of Action

The benzimidazole scaffold is present in numerous FDA-approved drugs, and its derivatives are known to interact with a wide array of biological targets. The unique substitution pattern of this compound suggests it could exhibit novel or enhanced activity against various targets.

Future research should focus on screening this compound against known and novel targets. Based on the activities of related compounds, promising areas of investigation include:

Anticancer Targets: Benzimidazole derivatives have shown potent anticancer activity. Potential targets for this compound could include FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, and the murine double minute 2 (MDM2) protein, an important negative regulator of p53. nih.govresearchgate.net Other established targets are DNA-topoisomerase, vascular endothelial growth factor receptor 2 (VEGF-R2), and histone deacetylase 6 (HDAC6). researchgate.netnih.gov

Antimicrobial Targets: The rise of antimicrobial resistance necessitates the discovery of new drug scaffolds. For benzimidazoles, a key bacterial target is DNA gyrase B, an enzyme essential for DNA replication. dergi-fytronix.com Dihydrofolate reductase (DHFR) in Staphylococcus aureus has also been identified as a promising target for both the antimicrobial and anticancer activities of some benzimidazole derivatives. researchgate.netresearchgate.net

Mechanism of Action: The nitro group at the 6-position is of particular interest. In many nitroaromatic drugs, the nitro group undergoes bioreduction within target cells to produce radical species that induce cellular damage. researchgate.net Investigating whether this compound acts via a similar mechanism of action would be a critical research avenue. Another potential mechanism is DNA intercalation, where the planar benzimidazole ring system stacks between the base pairs of DNA. nih.gov

Rational Design of Next-Generation Benzimidazole Derivatives

Rational, computer-aided drug design offers a powerful strategy to optimize the therapeutic potential of a lead compound like this compound. By understanding its structure-activity relationships (SARs), next-generation derivatives can be designed with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies for rational design would include:

Pharmacophore Modeling and Docking Studies: Computational techniques can be used to develop a pharmacophore model based on the structure of this compound. dergi-fytronix.com Docking this model into the active sites of known biological targets (e.g., FLT3 kinase, DNA gyrase B) can predict binding affinity and guide structural modifications. dergi-fytronix.comnih.gov

Structural Modifications: Systematic modification of the core structure is essential. This could involve altering the substituent at the 2-position, modifying or replacing the nitro and hydroxyl groups on the benzene (B151609) ring, and adding various functional groups at the N1 position of the imidazole (B134444) ring. researchgate.net

Hybrid Molecules: A promising approach involves conjugating the benzimidazole scaffold with other known bioactive molecules to create hybrid compounds. This strategy aims to achieve synergistic effects, combining the mechanisms of action of both parent molecules to enhance efficacy or overcome resistance. researchgate.net

Application as Chemical Probes in Biological Systems

The intrinsic photophysical properties and biocompatibility of the benzimidazole scaffold make it an excellent platform for developing fluorescent chemical probes. researchgate.net These probes are invaluable tools for detecting and imaging specific analytes in environmental and biological systems, including living cells. nih.govresearchgate.netnih.gov

Future research could develop this compound into a chemical probe by:

Leveraging Intrinsic Properties: The conjugated π-system of the benzimidazole core provides a foundation for fluorescence. The electron-withdrawing nitro group and electron-donating hydroxyl group can create an intramolecular charge transfer (ICT) system, which is often sensitive to the local environment and can be exploited for sensing. nih.gov

Targeting Specific Analytes: Benzimidazole-based probes have been successfully designed to detect a wide range of analytes, including metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺), anions, and biologically important molecules like hypochlorite (B82951) and the biothiol cysteine. nih.govnih.govacs.orgrsc.org The specific functional groups of this compound could be tailored to selectively bind to new targets.

Developing "Turn-On" or Ratiometric Probes: Advanced probes can be designed to be non-fluorescent initially and "turn on" in the presence of an analyte, which minimizes background signal. nih.govrsc.org This is often achieved by designing a probe where a photoinduced electron transfer (PET) process quenches fluorescence until the analyte binds. mdpi.com The hydroxyl and nitro groups on the target compound could potentially participate in such PET or ICT mechanisms, making it a strong candidate for probe development. mdpi.comiitrpr.ac.in Its utility could be validated in bioimaging applications to track analytes within living cells. rsc.orgnih.gov

| Analyte Category | Specific Examples | Sensing Mechanism | Reference |

|---|---|---|---|

| Metal Ions | Ag⁺, Co²⁺, Cu²⁺, Fe³⁺/²⁺, Zn²⁺ | Fluorescence Quenching (PET), Ratiometric Shift | acs.orgrsc.orgrsc.orgmdpi.comresearchgate.net |

| Biomolecules | Cysteine, Outer Membrane Vesicles | "Turn-On" Fluorescence, Membrane Labeling | nih.govnih.gov |

| Reactive Species | Hypochlorite (ClO⁻) | "Turn-On" Fluorescence (ICT disruption) | nih.gov |

| Nitroaromatics | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | researchgate.net |

Potential Contributions to Materials Science and Catalysis

Beyond biological applications, the benzimidazole structure is a valuable building block for functional materials and novel catalysts. The specific electronic properties conferred by the nitro and hydroxyl groups in this compound could be harnessed in these fields.

Materials Science: Benzimidazole derivatives are integral to the design of optical (nano)materials. researchgate.net Their ability to chelate metal ions and their inherent chromogenic properties make them exceptional candidates for optical sensors. researchgate.net Future work could involve incorporating this compound into luminescent metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Such materials have applications in optoelectronics, serving as phosphors or fluorescent dyes. nih.gov Additionally, the ability of benzimidazoles to act as corrosion inhibitors is another area of potential application.

Catalysis: Benzimidazole derivatives can serve as ligands that coordinate with transition metals to form effective catalysts. dergi-fytronix.com For instance, Ruthenium(II) complexes containing benzimidazole ligands are active catalysts for the transfer hydrogenation of ketones. dergi-fytronix.com Furthermore, porous ionic polymers based on benzimidazole have been developed as metal-free, heterogeneous catalysts for important chemical transformations such as CO₂ cycloaddition. nih.govresearchgate.net Research into polymerizing derivatives of this compound could lead to new catalytic materials with unique activities shaped by the electronic influence of the nitro and hydroxyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.